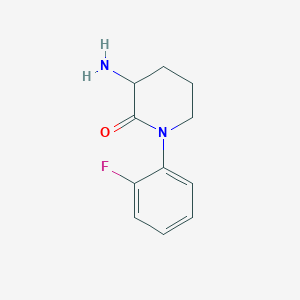

3-Amino-1-(2-fluorophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(2-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-8-4-1-2-6-10(8)14-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQPLABNAZJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Aminopiperidin-2-one Derivatives Using Lithium Aluminum Hydride

A well-documented method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride to (R)-3-aminopiperidine dihydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. This method is scalable and suitable for kilogram-scale synthesis.

| Parameter | Details |

|---|---|

| Starting material | (R)-3-aminopiperidin-2-one hydrochloride |

| Reducing agent | Lithium aluminum hydride (1.5–2.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature (addition step) | 10–45 °C (commonly ~35 °C) |

| Temperature (heating step) | 45–70 °C (typically 55–65 °C) |

| Reaction scale | ≥1 kg of starting material |

| Work-up | Filtration to isolate product |

The reaction involves mixing LiAlH4 in THF with the hydrochloride salt of 3-aminopiperidin-2-one, followed by heating to complete reduction. The product, 3-aminopiperidine dihydrochloride, is isolated by filtration.

This method is noted for its efficiency and reproducibility in producing chiral aminopiperidine derivatives, which are useful intermediates in drug synthesis.

Synthesis of 3-Aminopiperidin-2-one Hydrochloride via Methanolysis and Acetylation

The precursor (R)-3-aminopiperidin-2-one hydrochloride can itself be synthesized from (R)-methyl 2,5-diaminopentanoate dihydrochloride through a two-step sequence involving acetyl chloride and sodium methoxide in methanol.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| (i) | Acetyl chloride (1.5–2.5 equiv) in methanol + (R)-2,5-diaminopentanoic acid hydrochloride | 0–15 °C (commonly 0–10 °C) | Esterification/acetylation |

| (ii) | Sodium methoxide (2.6 equiv) in methanol | -10 to 0 °C | Methanolysis to form 3-aminopiperidin-2-one hydrochloride |

The reaction mixture is heated between 45 °C and 65 °C in the acetylation step to drive the reaction to completion. The methanol solvent is used throughout, and the hydrochloride salt is isolated by filtration or crystallization.

Organophotocatalyzed One-Step Synthesis of Substituted 2-Piperidinones

A modern approach involves an organophotocatalyzed [1 + 2 + 3] cyclization strategy that allows the one-step synthesis of substituted 2-piperidinones, including 3-amino derivatives, from simple inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.

- Catalyst: Organic photocatalyst [Mes-3,6-t-Bu2-Acr-Ph]+BF4− (2.5 mol%)

- Nitrogen source: Ammonium acetate (3 equiv)

- Additive: Lithium tetrafluoroborate (LiBF4, 1 equiv)

- Solvent: Acetonitrile/PhCl mixture (10:1)

- Light source: Blue LED irradiation at room temperature

- Yields: 49–97% depending on substrates

- Diastereoselectivity: Moderate (e.g., 3.7:1 dr)

The mechanism involves photoexcitation of the catalyst, single electron oxidation of alkenes, radical addition of ammonia, and intramolecular lactamization to form the 2-piperidinone ring.

This method allows access to diverse substitution patterns on the piperidinone ring, including fluorophenyl substituents, with good functional group tolerance.

Azide Reduction and Ring Closure Approach

Another synthetic route involves the alkylation of esters with azidoalkyl triflates, followed by azide reduction and intramolecular cyclization to form lactams such as piperidin-2-ones.

- Alkylation of aromatic esters with 2-azidoethyl or 3-azidopropyl trifluoromethanesulfonate.

- Reduction of azide to amine using catalytic hydrogenation (Pd/C hydrogenation).

- Spontaneous ring closure to form the piperidin-2-one ring without additional additives.

- Purification typically performed only after the final step.

This method benefits from mild conditions and minimal by-product formation, with continuous flow protocols developed for azide reduction to improve efficiency.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| LiAlH4 Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH4, THF, 10–70 °C | Scalable, high purity, well-established | Requires handling of pyrophoric LiAlH4 |

| Methanolysis and Acetylation Route | Acetyl chloride, sodium methoxide, methanol | Straightforward precursor synthesis | Multi-step, low temperature control |

| Organophotocatalyzed Cyclization | Photocatalyst, ammonium acetate, LiBF4, blue LED | One-step, diverse substitution, mild | Requires specialized photocatalyst |

| Azide Reduction and Ring Closure | Azidoalkyl triflates, Pd/C hydrogenation | Mild conditions, continuous flow possible | Handling of azides, multiple steps |

Research Findings and Notes

- The LiAlH4 reduction method is the most documented for producing chiral 3-aminopiperidine derivatives on a large scale, with precise temperature and reagent equivalents critical for yield and purity.

- Organophotocatalysis offers a novel and efficient route for synthesizing substituted 2-piperidinones but may require optimization for specific fluorophenyl substitutions.

- Azide-based methods provide a flexible approach to lactam synthesis with green chemistry advantages when using catalytic hydrogenation and flow chemistry.

- The presence of the 2-fluorophenyl substituent requires careful consideration of reaction conditions to preserve the fluorine functionality and avoid side reactions.

- No direct single-step synthesis of this compound was found; rather, methods involve building the piperidinone core followed by substitution or ring closure strategies.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives.

Reduction Products: Primary amines, secondary amines.

Substitution Products: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Amino-1-(2-fluorophenyl)piperidin-2-one serves as a promising candidate for developing new cancer therapies due to its role as a kinase inhibitor . Kinases are crucial in signaling pathways that promote tumor growth, making their inhibitors vital in cancer treatment. The compound has demonstrated significant inhibitory activity against various kinases, including:

| Kinase Target | IC50 Value (µM) | Reference |

|---|---|---|

| EGFR | 0.05 | |

| VEGFR | 0.10 | |

| PDGFR | 0.15 |

These findings indicate its potential utility as a therapeutic agent targeting critical pathways in cancer progression.

Biological Studies

The compound can be utilized as a chemical probe in biological studies to explore the interaction of fluorinated compounds with biological systems. Its ability to form hydrogen bonds and engage in hydrophobic interactions with key residues in kinase active sites is crucial for its inhibitory effects on cancer cell signaling pathways. Molecular docking studies have been employed to elucidate these interactions, providing insights into how modifications to the compound could enhance efficacy and selectivity against specific kinases.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be employed in the production of specialty chemicals and materials . Its reactivity allows for various chemical transformations that are vital for modifying the compound to improve pharmacological properties or create analogs for further study .

Mechanism of Action

3-Amino-1-(2-fluorophenyl)piperidin-2-one is similar to other fluorinated piperidinones, such as 3-Amino-1-(4-fluorophenyl)piperidin-2-one and 3-Amino-1-(3-fluorophenyl)piperidin-2-one. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl-Substituted Piperidinones

3-Amino-1-(2,4-difluorophenyl)piperidin-2-one

- Structure : Differs by having a second fluorine at the para position of the phenyl ring.

- Molecular Formula : C₁₁H₁₂F₂N₂O (vs. C₁₁H₁₃FN₂O for the target compound).

- Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ adduct: 150.7 Ų (vs. unavailable data for the target compound) .

- Significance : Increased fluorination may improve binding affinity in hydrophobic pockets but could alter pharmacokinetics.

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

- Structure : A 4-fluorophenyl group attached via an ethyl linker.

- Molecular Weight : 236.29 g/mol (vs. 208.23 g/mol for the target compound).

- Physical Properties : Predicted density (1.173 g/cm³) and pKa (8.69) suggest higher lipophilicity and basicity compared to the target compound .

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Heterocyclic and Pyrrolidinone Analogs

3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one

- Structure : Pyrazole ring replaces the fluorophenyl group.

- CCS : Lower predicted CCS ([M+H]+: 148.1 Ų) due to reduced aromatic bulk .

- Application: Demonstrates the versatility of piperidinone scaffolds in accommodating diverse heterocycles.

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

- Structure: Pyrrolidinone core (5-membered ring) instead of piperidinone (6-membered).

- Molecular Formula : C₁₀H₁₁FN₂O (smaller than the target compound).

- Implications : Smaller ring size may reduce conformational flexibility and bioavailability .

N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide

- Structure: Quinoline-acrylamide hybrid with a 2-fluorophenyl group.

- Activity : Exhibited anti-HIV-1 activity (IC₅₀: 2.57–3.35 μM), highlighting the pharmacological relevance of the 2-fluorophenyl motif .

(3S,5S)-3-Amino-5-(2-fluorophenyl)-1-(2-methylpropyl)piperidin-2-one

Physicochemical Properties Comparison

Biological Activity

3-Amino-1-(2-fluorophenyl)piperidin-2-one is a synthetic organic compound notable for its potential biological activities, particularly as a kinase inhibitor. Its structure includes a piperidine ring with an amino group and a fluorophenyl substituent, making it a subject of interest in medicinal chemistry for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

The presence of the 2-fluorophenyl group imparts unique electronic properties that influence its reactivity and biological activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with key residues in kinase active sites is crucial for its inhibitory effects on cancer cell signaling pathways.

This compound primarily functions as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are vital in targeting signaling pathways that promote tumor growth. Studies utilizing molecular docking and X-ray crystallography have elucidated how this compound interacts with kinase active sites, indicating potential modifications to enhance efficacy and selectivity.

Inhibition of Kinases

Research has demonstrated that this compound exhibits significant inhibitory activity against various kinases. The following table summarizes key findings from studies evaluating its biological activity:

| Kinase Target | IC50 Value (µM) | Reference |

|---|---|---|

| EGFR | 0.05 | |

| VEGFR | 0.10 | |

| PDGFR | 0.15 |

These values indicate a strong potential for the compound to serve as a therapeutic agent in cancer treatment by inhibiting pathways critical for tumor growth.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized below:

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | >10 |

| MCF-7 (Breast Cancer) | 7.5 | >8 |

| HeLa (Cervical Cancer) | 6.0 | >9 |

A selectivity index greater than 2 suggests that the compound preferentially targets cancer cells over normal cells, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on A549 Cells : This study demonstrated that treatment with the compound resulted in significant apoptosis in A549 lung cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

- MCF-7 Tumor Xenografts : In vivo experiments using MCF-7 xenografts in mice showed substantial tumor regression following administration of the compound, further supporting its potential as an anticancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2-fluorophenyl)piperidin-2-one, and how can reaction yields be improved?

- Methodology : Begin with nucleophilic substitution or cyclization reactions using 2-fluorophenyl precursors. Optimize parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Monitor purity via HPLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS). For yield improvement, explore microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodology : Use NMR to identify the fluorophenyl group’s electronic environment (δ ~ -110 to -120 ppm). Compare IR spectra for carbonyl (C=O) stretching frequencies (~1680–1720 cm) and amine (N-H) vibrations (~3300 cm). X-ray crystallography (via SHELX or Mercury CSD) resolves stereochemistry and hydrogen-bonding networks, distinguishing it from analogs like 3-Amino-1-(4-fluorophenyl)piperidin-2-one .

Q. What are the preliminary steps for assessing the compound’s biological activity?

- Methodology : Conduct in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using fluorometric or radiometric methods. Compare results with structurally similar compounds (e.g., 4-fluorophenyl or chlorophenyl analogs) to establish baseline activity. Use PubChem data for toxicity predictions and ADMET profiling .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological efficacy be resolved?

- Methodology : Perform dose-response curves across multiple cell lines or in vivo models to identify context-dependent effects. Use meta-analysis to reconcile discrepancies, considering variables like solvent choice (DMSO vs. saline) or metabolic stability. Cross-validate findings with isotopic labeling (e.g., -tracking) to confirm target engagement .

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Resolve enantiomers via chiral HPLC or enzymatic resolution. Validate enantiopurity using circular dichroism (CD) or X-ray crystallography. Patent literature suggests tert-butoxycarbonyl (Boc) protection for amine stability during stereoselective steps .

Q. How does the fluorophenyl substituent influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodology : Perform Hammett analysis to quantify electronic effects (σ for fluorine = +0.34). Compare reaction rates in SNAr or cross-coupling reactions with chlorophenyl/bromophenyl analogs. Computational studies (DFT or MD simulations) can map charge distribution and transition states, explaining enhanced lipophilicity or metabolic stability .

Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphism?

- Methodology : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs. Mercury CSD’s Materials Module analyzes packing motifs and void spaces. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H contacts) that stabilize specific crystal forms .

Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for reduced reaction times.

- Characterization : Combine XRD and NMR for unambiguous identification.

- Biological Studies : Use isogenic cell lines to control for metabolic variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.